furan-2-yl 2,2-dimethylpropanoate furan-2-yl 2,2-dimethylpropanoate
Brand Name: Vulcanchem
CAS No.: 100921-72-0
VCID: VC20744882
InChI: InChI=1S/C9H12O3/c1-9(2,3)8(10)12-7-5-4-6-11-7/h4-6H,1-3H3
SMILES: CC(C)(C)C(=O)OC1=CC=CO1
Molecular Formula: C9H12O3
Molecular Weight: 168.19 g/mol

furan-2-yl 2,2-dimethylpropanoate

CAS No.: 100921-72-0

Cat. No.: VC20744882

Molecular Formula: C9H12O3

Molecular Weight: 168.19 g/mol

* For research use only. Not for human or veterinary use.

furan-2-yl 2,2-dimethylpropanoate - 100921-72-0

Specification

CAS No. 100921-72-0
Molecular Formula C9H12O3
Molecular Weight 168.19 g/mol
IUPAC Name furan-2-yl 2,2-dimethylpropanoate
Standard InChI InChI=1S/C9H12O3/c1-9(2,3)8(10)12-7-5-4-6-11-7/h4-6H,1-3H3
Standard InChI Key OAHLKGAYIMZHDH-UHFFFAOYSA-N
SMILES CC(C)(C)C(=O)OC1=CC=CO1
Canonical SMILES CC(C)(C)C(=O)OC1=CC=CO1

Introduction

Chemical Identity and Structure

Molecular Composition and Structural Features

Furan-2-yl 2,2-dimethylpropanoate consists of a furan ring, which is a five-membered aromatic heterocycle containing one oxygen atom, connected at the 2-position to a 2,2-dimethylpropanoate (pivalate) group through an ester linkage. The molecular formula is C9H12O3, with a molecular weight of 168.192 g/mol . The structure comprises three key components: the furan ring (C4H4O), the ester linkage (O-C=O), and the tertiary butyl group attached to the carbonyl carbon.

The furan ring possesses aromatic character with delocalized electrons, making it relatively electron-rich compared to benzene. This electronic characteristic influences the compound's reactivity, particularly in electrophilic substitution reactions. The pivalate group, with its bulky tertiary butyl moiety, contributes to the steric properties of the molecule and affects its physical characteristics.

Chemical Identifiers and Registry Information

The chemical identity of furan-2-yl 2,2-dimethylpropanoate is established through various standard identifiers used in chemical databases and literature. These identifiers facilitate cross-referencing and ensure accurate compound identification in research contexts.

Table 1: Chemical Identifiers of Furan-2-yl 2,2-dimethylpropanoate

IdentifierValue
CAS Number100921-72-0
Molecular FormulaC9H12O3
Molecular Weight168.192 g/mol
MDL NumberMFCD00052377

Nomenclature and Synonyms

Systematic Nomenclature

The IUPAC name "furan-2-yl 2,2-dimethylpropanoate" precisely describes the structural arrangement of the molecule. The name components indicate:

  • "furan-2-yl": The furan ring with the connection point at the 2-position

  • "2,2-dimethylpropanoate": The pivalate group (systematic name for the pivalate anion)

This systematic nomenclature ensures unambiguous identification of the compound's structure according to international chemical naming conventions.

Common Names and Alternative Designations

The compound is known by several synonyms in scientific literature and chemical databases, reflecting different naming conventions and linguistic traditions.

Table 2: Synonyms of Furan-2-yl 2,2-dimethylpropanoate

SynonymReference
2-furyl pivalate
2,2-dimethyl-propionic acid furan-2-yl ester
2,2-dimethylpropionic acid 2-furyl ester
2-Furyl 2,2-dimethylpropionate
フラン-2-イル=2,2-ジメチルプロパノアテ (Japanese)

The variety of names reflects both the structural components (furan and pivalate) and different approaches to naming esters in chemical nomenclature.

Synthesis Methods

Classical Esterification Route

The primary synthesis method for furan-2-yl 2,2-dimethylpropanoate involves the esterification of 2-furylcarbinol with 2,2-dimethylpropionic acid (pivalic acid). This reaction typically proceeds under acidic catalysis:

  • Reactants: 2-furylcarbinol and pivalic acid

  • Catalysts: Commonly sulfuric acid or p-toluenesulfonic acid

  • Conditions: Usually performed under reflux to drive the reaction to completion

  • Purification: The crude product is typically purified through distillation or recrystallization

This synthetic approach follows classical esterification principles, where the hydroxyl group of the alcohol reacts with the carboxylic acid to form an ester bond with elimination of water.

PublicationYearReference
Synthetic Communications, 16, p. 691986
Synthesis, p. 7881985

Physical and Chemical Properties

Physical Properties

The physical properties of furan-2-yl 2,2-dimethylpropanoate contribute to its handling characteristics and potential applications. While comprehensive physical data is limited in the available literature, certain properties can be inferred based on its structural features.

Table 4: Physical Properties of Furan-2-yl 2,2-dimethylpropanoate

PropertyValue/DescriptionReference/Note
Physical StatePresumed liquid at room temperatureBased on similar furan esters
ColorLikely clear to pale yellowBased on similar compounds
OdorCharacteristic, possibly sweet-aromaticCommon for furan derivatives
SolubilityProbably soluble in common organic solvents; limited water solubilityBased on structure
DensityNot specifically reported-
Boiling PointNot specifically reported-
Melting PointNot specifically reported-

Chemical Reactivity Patterns

Furan-2-yl 2,2-dimethylpropanoate exhibits chemical properties characteristic of both furan derivatives and esters, leading to diverse reactivity patterns:

  • Oxidation Reactions: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction Reactions: The ester group can be reduced to form the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution Reactions: The hydrogen atoms on the furan ring can undergo substitution with various functional groups, such as halogens or alkyl groups. Halogenation can be achieved using reagents like bromine (Br2).

  • Hydrolysis: As an ester, the compound can undergo hydrolysis under acidic or basic conditions to yield pivalic acid and furan-2-ol.

  • Diels-Alder Reactivity: The furan ring can potentially participate as a diene in Diels-Alder reactions with suitable dienophiles.

Spectroscopic Characterization

Proton NMR (¹H NMR)

The ¹H NMR spectrum would likely show:

  • Three distinct signals for the furan ring protons: typically appearing between 6.0-7.5 ppm

  • A strong singlet around 1.2-1.3 ppm corresponding to the nine protons of the tertiary butyl group

Carbon NMR (¹³C NMR)

The ¹³C NMR spectrum would be expected to show:

  • Carbon signals from the furan ring (approximately 4 distinct signals)

  • A carbonyl carbon signal from the ester group (typically around 170-175 ppm)

  • A quaternary carbon signal from the tertiary butyl group

  • A signal for the three equivalent methyl carbons of the tertiary butyl group

Infrared Spectroscopy

Infrared (IR) spectroscopy would reveal characteristic absorption bands associated with the functional groups present in furan-2-yl 2,2-dimethylpropanoate:

  • C=O stretching of the ester group (expected around 1720-1740 cm⁻¹)

  • C-O stretching bands for the ester linkage (typically 1000-1300 cm⁻¹)

  • C-H stretching for the methyl groups (around 2850-2950 cm⁻¹)

  • Characteristic absorption patterns for the furan ring (including C=C stretching and C-H bending modes)

Comparative Analysis with Related Compounds

Structural Analogs and Derivatives

Comparing furan-2-yl 2,2-dimethylpropanoate with related compounds provides valuable insights into structure-property relationships and potential applications.

Table 5: Comparison with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural DifferenceReference
Furan-2-yl 2,2-dimethylpropanoateC9H12O3168.19Base compound
Dimethyl furan-2,5-dicarboxylateC8H8O5184.15Diester at 2,5-positions
5-(Furan-2-yl)-4-methylisoxazol-3-yl pivalateC13H15NO4249.26Contains isoxazole ring
(E)-1-(furan-2-yl)prop-2-en-1-one derivativesVariousVariousContains enone functionality

Dimethyl furan-2,5-dicarboxylate (FDCA dimethyl ester) differs significantly in its physical properties, having a melting point of 110°C and higher density (1.2±0.1 g/cm³) . This compound has gained attention as a renewable platform chemical derived from biomass.

The 5-(Furan-2-yl)-4-methylisoxazol-3-yl pivalate represents a more complex structural relative, incorporating both furan and isoxazole heterocycles with a pivalate group .

Structure-Property Relationships

The structure of furan-2-yl 2,2-dimethylpropanoate influences its physical and chemical properties in several ways:

  • The furan ring contributes to the compound's aromaticity and provides sites for electrophilic substitution reactions.

  • The ester linkage determines its susceptibility to hydrolysis and transesterification reactions.

  • The bulky tertiary butyl group likely influences the compound's:

    • Steric properties and reactivity

    • Thermal stability

    • Solubility characteristics

    • Resistance to certain types of chemical degradation

These structure-property relationships are crucial for understanding the compound's behavior in various chemical and physical contexts.

Research Significance and Future Directions

Current Research Context

Furan-2-yl 2,2-dimethylpropanoate belongs to the broader class of furanic compounds that have gained increased attention in recent years, particularly in the context of:

  • Green chemistry and sustainable synthesis

  • Biomass-derived platform chemicals

  • Development of renewable alternatives to petroleum-based compounds

The synthetic methods documented for this compound, particularly those published in Synthetic Communications (1986) and Synthesis (1985), provide established protocols that can be adapted and optimized for various research purposes .

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